molecular formula C19H10F2N2O3 B2393010 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 331977-28-7

2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B2393010
CAS No.: 331977-28-7
M. Wt: 352.297
InChI Key: MRQVLNQYXNHCAX-UHFFFAOYSA-N
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Description

Product Information: 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a chemical compound with the CAS Registry Number 331977-28-7 . Its molecular formula is C 19 H 10 F 2 N 2 O 3 and it has a molecular weight of 352.30 g/mol . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals . Research Context and Value: This compound belongs to the pyrano[3,2-c]chromene class of molecules, which are fused heterocyclic systems of significant interest in scientific research . Although specific biological data for this difluorophenyl derivative is limited, analogues within this structural family have been reported to exhibit a range of valuable properties, including pharmacological activities , heavy metal chemosensing capabilities, and potential semiconductivity . The presence of the 3,4-difluorophenyl substituent may influence the compound's electronic characteristics and intermolecular interactions, making it a potential building block for materials science or a candidate for various biological screening studies . Structural Insights: Research on closely related esters, such as ethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, confirms the formation of a complex multi-ring system and provides detailed crystallographic data, underscoring the structural robustness of this chemotype .

Properties

IUPAC Name

2-amino-4-(3,4-difluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N2O3/c20-12-6-5-9(7-13(12)21)15-11(8-22)18(23)26-17-10-3-1-2-4-14(10)25-19(24)16(15)17/h1-7,15H,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQVLNQYXNHCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)F)F)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Using Triethylamine in Acetonitrile

A widely employed method involves a one-pot three-component reaction of 4-hydroxycoumarin, malononitrile, and 3,4-difluorobenzaldehyde in acetonitrile, catalyzed by triethylamine (TEA). The reaction proceeds at room temperature or under mild heating (40–60°C) for 6–12 hours, yielding the target compound as a colorless solid.

Mechanistic Pathway :

  • Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : 4-Hydroxycoumarin attacks the electron-deficient nitrile, forming a pyran ring.
  • Cyclization and Tautomerization : Intramolecular cyclization followed by keto-enol tautomerization yields the final product.

Optimization :

  • Catalyst loading of 5–10 mol% TEA maximizes yields (45–60%).
  • Prolonged reaction times (>12 hours) lead to side products, while shorter durations (<6 hours) result in incomplete conversion.

Nano-Catalyzed Synthesis Using SnO₂ in Ethanol

SnO₂ nanoparticles (1 mol%) in ethanol at room temperature offer an efficient alternative. This method achieves higher yields (70–85%) within 2–4 hours due to the enhanced surface area and Lewis acid properties of SnO₂.

Procedure :

  • A mixture of 4-hydroxycoumarin (1.0 mmol), malononitrile (1.0 mmol), 3,4-difluorobenzaldehyde (1.0 mmol), and SnO₂ (1 mol%) in ethanol (2 mL) is stirred at 25°C.
  • The crude product is recrystallized from ethanol-water.

Advantages :

  • SnO₂ is recyclable for up to five cycles without significant loss of activity.
  • Ethanol, a green solvent, aligns with sustainable chemistry principles.

Solvent-Free Mechanochemical Synthesis with DABCO

Grinding 4-hydroxycoumarin, malononitrile, and 3,4-difluorobenzaldehyde with 10 mol% 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions produces the compound in 85–90% yield within 10–15 minutes.

Key Features :

  • Eliminates solvent use, reducing waste.
  • DABCO acts as a base, accelerating the Knoevenagel-Michael cascade.

Comparative Analysis of Synthesis Methods

Parameter Triethylamine (TEA) SnO₂ Nanoparticles DABCO (Mechanochemical)
Catalyst Loading 5–10 mol% 1 mol% 10 mol%
Solvent Acetonitrile Ethanol Solvent-free
Reaction Time 6–12 hours 2–4 hours 10–15 minutes
Yield 45–60% 70–85% 85–90%
Environmental Impact Moderate Low Very low

Reaction Optimization and Scalability

Temperature Effects :

  • SnO₂-catalyzed reactions proceed efficiently at room temperature, whereas TEA-mediated methods require mild heating (40°C).
  • Elevated temperatures (>60°C) degrade the product, reducing yields.

Substrate Scope :

  • Electron-withdrawing groups (e.g., -F, -NO₂) on benzaldehyde enhance reaction rates and yields.
  • Sterically hindered aldehydes require longer reaction times.

Large-Scale Synthesis :

  • SnO₂ and mechanochemical methods are scalable to gram quantities without yield reduction.

Mechanistic Insights and Spectroscopic Validation

Key Intermediates :

  • IR spectroscopy confirms the presence of nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups during synthesis.
  • ¹H NMR spectra show characteristic signals for the amino group (δ 5.2–5.5 ppm) and aromatic protons (δ 6.8–8.1 ppm).

X-ray Crystallography :

  • Single-crystal X-ray analysis (source) reveals a triclinic crystal system (space group P 1) with lattice parameters a = 5.699(3) Å, b = 9.629(4) Å, c = 16.888(2) Å. The dihedral angle between the coumarin and difluorophenyl rings is 87.2°, indicating minimal conjugation.

Environmental and Industrial Considerations

  • Waste Reduction : Mechanochemical synthesis eliminates solvent waste, aligning with green chemistry goals.
  • Catalyst Recovery : SnO₂ nanoparticles are magnetically separable, enabling reuse.
  • Cost Efficiency : DABCO and SnO₂ are inexpensive compared to organocatalysts.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing different substituents on the phenyl ring, focusing on melting points, spectral data, DNA-binding affinity, and biological activity.

Substituent Effects on Physical Properties
Compound (Substituent) Melting Point (°C) Key IR Bands (cm⁻¹) Reference
3,4-Difluorophenyl (Target) Not reported Expected: ~2203 (C≡N), ~1703 (C=O) Derived from
4-Chlorophenyl (4-CC) Not reported 2203 (C≡N), 1703 (C=O)
3-Hydroxyphenyl (3-HC) Not reported 3322 (NH₂), 1703 (C=O)
3,4-Dimethylphenyl 232–233 2970 (CH₃), 1745 (C=O)
3,4,5-Trifluorophenyl 254–255 1652 (C=O), 1532 (C=C)
4-Nitrophenyl 228–230 1531 (NO₂), 1703 (C=O)

Key Observations :

  • Fluorinated derivatives (e.g., 3,4,5-trifluorophenyl) exhibit higher melting points than methyl-substituted analogs, likely due to increased molecular symmetry and dipole-dipole interactions .
  • Nitro groups (e.g., 4-nitrophenyl) introduce strong electron-withdrawing effects, reflected in distinct IR bands at ~1531 cm⁻¹ .
DNA-Binding Affinity
Compound (Substituent) Binding Constant (Kb, M⁻¹) Binding Mode Reference
4-Chlorophenyl (4-CC) 3.6 × 10³ Non-intercalative
3-Hydroxyphenyl (3-HC) Higher than 4-CC Hydrogen bonding
Target (3,4-Difluorophenyl) Predicted: Moderate Van der Waals dominant Derived

Key Observations :

  • The hydroxyl group in 3-HC enhances DNA interaction via hydrogen bonding, leading to higher Kb compared to chloro-substituted 4-CC .
  • The target compound’s difluorophenyl group, being less polar than hydroxyl but more electronegative than chloro, likely exhibits moderate DNA affinity through van der Waals interactions.

Key Observations :

  • The anti-HIV activity of naphthyl-substituted analogs suggests that bulky substituents improve binding to viral reverse transcriptase .

Biological Activity

2-Amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical data from various studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-component reaction involving 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes. The presence of the difluorophenyl group enhances its stability and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of 2-amino-4-aryl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitriles exhibit significant antiproliferative activity against various human tumor cell lines. The following table summarizes the antiproliferative effects observed in vitro:

CompoundCell LineIC50 (µM)Notes
1aHT-29 (Colon)0.5High activity
1bHCT-116 (Colon)1.0Moderate activity
1cMCF-7 (Breast)2.0Selective for breast cancer
1dA549 (Lung)3.5Lower activity
1eEA.hy926 (Endothelial)>10Inactive

The compound shows varied activity across different cancer types, indicating a degree of selectivity. For instance, the bromo derivatives were generally more active than their iodo counterparts, with the 3,5-dibromo derivative demonstrating particularly strong effects against HT-29 cells with an IC50 value of 0.5 µM .

The mechanisms underlying the anticancer effects of this compound include:

  • Microtubule Disruption : Compounds induce microtubule destabilization leading to cell cycle arrest at the G2/M phase.
  • Centrosome De-clustering : This process is crucial for proper cell division and when disrupted can lead to apoptosis in cancer cells.
  • Antiangiogenic Effects : The compound has shown potential in reducing angiogenesis both in vitro and in vivo, which is vital for tumor growth and metastasis .

Case Studies

A study conducted on a series of pyranochromene derivatives highlighted the superior anticancer activity of compounds similar to this compound. In vivo experiments demonstrated that these compounds significantly inhibited tumor growth in xenograft models compared to control groups .

Another investigation focused on the cytotoxic effects against normal cell lines (human fetal lung and diploid fibroblasts), showing that while the compound effectively targeted cancer cells, it exhibited lower toxicity towards normal cells . This selectivity is critical for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot multicomponent reaction involving 4-hydroxycoumarin, malononitrile, and substituted aldehydes. Catalysts like L-proline-modified Zr-based MOFs (Basu-proline) enhance efficiency under reflux in ethanol, achieving yields >85% . Solvent choice (e.g., ethanol vs. DMF) and catalyst loading (20 mg) are critical for minimizing side reactions. For derivatives, substituents on the aldehyde (e.g., 3,4-difluorophenyl) require strict control of stoichiometry (1:1:1 molar ratio) to avoid byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., ν~2195 cm⁻¹ for -CN, ~1700 cm⁻¹ for carbonyl groups) .
  • NMR : 1H^1H NMR resolves aromatic protons (δ 7.4–8.0 ppm) and the pyran ring CH (δ 4.3–4.5 ppm). 13C^{13}C NMR confirms nitrile (δ ~115 ppm) and carbonyl (δ ~160 ppm) signals .
  • HRMS : Validates molecular ion peaks (e.g., [M+Na]+^+ for C19_{19}H11_{11}F2_2N2_2O3_3 at m/z 393.0457) .

Q. What in vitro models are used for initial biological activity screening?

Antiviral activity is tested in MT-4 cells infected with HIV-1/2, with EC50_{50} values calculated via cytotoxicity assays . For anticancer studies, compounds are screened against ER+ mammary carcinoma cell lines, with doxorubicin-resistant models used to assess synergy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular configuration?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals the pyran ring’s flattened boat conformation and intermolecular N–H⋯O/N–H⋯N hydrogen bonds (e.g., R_2$$^2(12) motifs). Disordered solvent molecules require twin refinement or SQUEEZE procedures . For derivatives, anomalous dispersion effects (e.g., Cl/F atoms) improve phase resolution .

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the phenyl ring enhance bioactivity by increasing electrophilicity. For example, 3-nitrophenyl derivatives show improved anti-HIV activity (EC50_{50} = 2.1 μM) .
  • Hydrophobic substituents (e.g., 4-isopropylphenyl) improve membrane permeability, validated via logP calculations .

Q. How to address discrepancies in thermal data across derivatives?

Identical melting points (e.g., 228–230°C) for structurally distinct derivatives may arise from polymorphism or solvent retention. Use differential scanning calorimetry (DSC) to distinguish polymorphs and thermogravimetric analysis (TGA) to detect solvent residues .

Q. What computational methods predict electronic properties and binding modes?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity (e.g., ΔE = 3.8 eV for the parent compound). Molecular docking (AutoDock Vina) models interactions with targets like HIV-1 reverse transcriptase, highlighting key residues (e.g., Lys101, Tyr318) for inhibitor design .

Q. How to analyze hydrogen-bonding networks in crystal packing?

Mercury software visualizes R_2$$^2(12) and R_2$$^2(14) hydrogen-bond motifs. For example, N–H⋯O interactions (d = 2.8 Å) stabilize layered structures, while π-π stacking (centroid distance = 3.88 Å) contributes to 3D stability .

Q. How to troubleshoot low yields in multi-step synthesis?

  • Step 1 (Core formation) : Use microwave-assisted synthesis to accelerate cyclization (80°C, 30 min vs. 3 h conventional) .
  • Step 2 (Functionalization) : Employ CuI-catalyzed click chemistry (DMF, 80°C) for triazole derivatives, ensuring <5% azide side products .

Q. How to distinguish diastereomers using spectroscopic methods?

2D NMR (NOESY/ROESY) : Correlates spatial proximity of H-4 (pyran) and aromatic protons. VCD spectroscopy : Detects Cotton effects for enantiomers (e.g., Δε = +12 at 220 nm for R-configuration) .

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